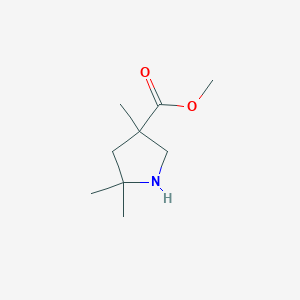

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate

Description

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with three methyl groups and a methyl ester moiety. Its molecular formula is C₉H₁₇NO₂ (molecular weight: ~171.24 g/mol). The steric hindrance from the 3,5,5-trimethyl groups and the electron-withdrawing ester group influence its reactivity and interactions in synthetic pathways .

Properties

IUPAC Name |

methyl 3,5,5-trimethylpyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-8(2)5-9(3,6-10-8)7(11)12-4/h10H,5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBUMXVGFVFUVTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)(C)C(=O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate typically involves the reaction of 3,5,5-trimethylpyrrolidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and in-line purification systems can help in scaling up the production while maintaining the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The ester group can be substituted with other nucleophiles to form different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Diterpene Methyl Esters

Compounds such as sandaracopimaric acid methyl ester (C₂₁H₃₂O₂) and Z-communic acid methyl ester (C₂₁H₃₂O₂) are diterpene-derived methyl esters isolated from plant resins (e.g., Austrocedrus chilensis) . Key differences include:

- Structure: These diterpenes have a tricyclic or tetracyclic carbon backbone, contrasting with the monocyclic pyrrolidine core of the target compound.

- Function : Diterpene esters are primarily involved in plant defense mechanisms, whereas the pyrrolidine derivative is synthetic and used in asymmetric catalysis or drug design.

- Analytical Data : Gas chromatography (GC) and mass spectrometry differentiate diterpene esters (higher molecular weights, ~316–332 g/mol) from the smaller pyrrolidine compound .

Methyl Shikimate

Methyl shikimate (C₈H₁₂O₅, molecular weight: 188.18 g/mol) is a biosynthetic intermediate derived from shikimic acid. Key contrasts:

- Ring System : Shikimate has a six-membered oxygen-containing cyclohexene ring, unlike the five-membered pyrrolidine with a nitrogen atom.

- Spectroscopy : The ¹H NMR of methyl shikimate shows distinct peaks for hydroxyl and ester groups (δ 3.6–3.8 ppm for OCH₃), while the pyrrolidine compound’s spectrum would highlight N–CH₃ and ester signals (δ 1.2–1.5 ppm for trimethyl groups) .

Comparison with Heterocyclic Methyl Esters

Methyl 1-Methyl-5-(Pyridin-3-yl)-1H-Pyrazole-3-Carboxylate

This pyrazole-based ester (C₁₁H₁₁N₃O₂, molecular weight: 217.22 g/mol) shares a methyl ester group but differs in:

- Heterocycle : The pyrazole ring (two adjacent nitrogen atoms) contrasts with the pyrrolidine’s single nitrogen and saturated structure.

- Applications: Pyrazole esters are explored as kinase inhibitors, whereas pyrrolidine derivatives are often used in chiral auxiliaries or organocatalysts .

Key Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate | C₉H₁₇NO₂ | 171.24 | Chiral center, high lipophilicity, steric hindrance |

| Sandaracopimaric acid methyl ester | C₂₁H₃₂O₂ | 316.48 | Tricyclic diterpene, plant resin component |

| Methyl shikimate | C₈H₁₂O₅ | 188.18 | Biosynthetic precursor, polar due to hydroxyl groups |

| Methyl 1-methyl-5-(pyridin-3-yl)-1H-pyrazole-3-carboxylate | C₁₁H₁₁N₃O₂ | 217.22 | Aromatic pyrazole, potential pharmaceutical applications |

Stability and Reactivity

- The pyrrolidine compound’s stability is enhanced by its bulky trimethyl groups, reducing susceptibility to ring-opening reactions compared to less substituted esters like methyl shikimate.

- In contrast, diterpene esters (e.g., communic acid derivatives) exhibit thermal stability suitable for GC analysis .

Research and Industrial Relevance

- Pharmaceuticals : The pyrrolidine derivative’s chiral structure is valuable in synthesizing enantiomerically pure drugs, whereas pyrazole esters target specific enzyme active sites .

- Analytical Chemistry : Diterpene esters are identified via GC-MS in natural product studies, while the pyrrolidine compound may require chiral HPLC for enantiomeric resolution .

Biological Activity

Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant case studies, drawing from diverse and authoritative sources.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 171.24 g/mol. The compound belongs to the class of pyrrolidine derivatives, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine compounds exhibit significant antimicrobial properties. A study highlighted that similar structures showed potent in vitro and in vivo antibacterial activity against various Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa . Although specific data on this compound is limited, the structural similarities suggest potential efficacy in this area.

Modulation of Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

This compound has been explored as a modulator for the CFTR protein, which plays a crucial role in ion transport across epithelial cells. Compounds that enhance CFTR function have therapeutic potential in treating cystic fibrosis (CF), a genetic disorder characterized by defective ion transport leading to mucus accumulation in the lungs .

Neuroprotective Effects

Pyrrolidine derivatives have been studied for their neuroprotective effects. Some compounds in this class have shown promise in protecting neuronal cells from oxidative stress and apoptosis. While specific studies on this compound are not extensively documented, the neuroprotective properties of related compounds suggest potential applications in neurodegenerative diseases.

Synthesis of this compound

The synthesis typically involves multi-step organic reactions starting from readily available precursors. The general synthetic route may include:

- Formation of Pyrrolidine Ring : Using a suitable amine and carbonyl compound.

- Methylation : Introduction of methyl groups at the 3 and 5 positions using methylating agents.

- Carboxylation : Conversion to the carboxylic acid followed by esterification to yield the final product.

Study on Antibacterial Activity

A relevant study demonstrated that pyrrolidine derivatives with specific substituents exhibited enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications at the 3-position significantly influenced potency .

CFTR Modulation Research

In research focused on CFTR modulation, compounds similar to this compound were found to improve chloride ion transport in epithelial cells expressing mutant CFTR. This suggests that such compounds could be beneficial in developing therapies for cystic fibrosis .

Q & A

Q. What are the established synthetic routes for Methyl 3,5,5-trimethylpyrrolidine-3-carboxylate, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves cycloaddition or multi-step functionalization of pyrrolidine precursors. For example, analogous compounds like Methyl 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylate are synthesized via cyclization of substituted amines with ester-bearing intermediates under reflux in methanol or ethanol . Key variables include:

- Catalyst selection : Piperidine or other bases may accelerate cyclization but risk side reactions.

- Temperature control : Elevated temperatures (e.g., reflux) improve reaction rates but may degrade thermally labile substituents.

- Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) is critical for isolating the ester product from regioisomers .

Q. How is the stereochemical integrity of the pyrrolidine ring maintained during synthesis?

Methodological Answer: Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis. For example, trans-4-aryl-substituted pyrrolidine-3-carboxylates (structurally related) are synthesized using enantioselective [3+2] cycloadditions, where chiral ligands or substrates enforce specific stereochemistry . Post-synthesis, nuclear magnetic resonance (NMR) analysis (e.g., coupling constants in H NMR) and X-ray crystallography verify configurations .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound analogs?

Methodological Answer: Discrepancies often arise from variations in assay conditions or substituent positioning. For example:

- Bioactivity assays : Compare IC values across standardized assays (e.g., enzyme inhibition vs. cell-based assays) to isolate confounding factors like membrane permeability.

- Structural analogs : Methyl 4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylate shows altered activity due to methoxy group positioning, suggesting meta-substitution is critical for target binding .

- Computational modeling : Molecular docking studies (e.g., using AutoDock Vina) can rationalize activity differences by analyzing steric clashes or hydrogen-bonding interactions .

Q. How can regioselectivity challenges in modifying the pyrrolidine ring be addressed?

Methodological Answer: Regioselective functionalization requires precise control of electronic and steric environments:

- Directed C–H activation : Use directing groups (e.g., esters) to bias substitution at specific positions. For example, the ester group in this compound may direct electrophilic attacks to less hindered sites.

- Protecting groups : Temporary protection of reactive sites (e.g., Boc-protected amines) enables sequential functionalization .

- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products, while prolonged heating may shift selectivity .

Q. What advanced techniques characterize the compound’s interactions with biological targets?

Methodological Answer:

- Surface plasmon resonance (SPR) : Quantifies binding affinity () in real-time for protein targets.

- Isothermal titration calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) to distinguish binding modes (e.g., hydrophobic vs. electrostatic).

- Cryo-electron microscopy (cryo-EM) : Resolves binding conformations in large complexes (e.g., GPCRs) at near-atomic resolution .

Structural and Computational Analysis

Q. How is X-ray crystallography applied to resolve the compound’s solid-state structure?

Methodological Answer:

- Data collection : High-resolution (<1.0 Å) datasets are collected using synchrotron radiation.

- Refinement : SHELXL (via Olex2 interface) refines positional and thermal displacement parameters, with restraints for disordered groups .

- Validation : R values and electron density maps (e.g., Fo-Fc maps) confirm model accuracy .

Q. What computational methods predict the compound’s reactivity and stability?

Methodological Answer:

- Density functional theory (DFT) : Calculates transition-state energies for hydrolysis or oxidation pathways (e.g., ester group lability).

- Molecular dynamics (MD) : Simulates solvation effects and conformational flexibility in aqueous vs. lipid environments.

- QSPR models : Relate substituent electronic parameters (Hammett σ) to stability trends .

Biological and Pharmacological Research

Q. How does the compound’s scaffold compare to privileged structures in medicinal chemistry?

Methodological Answer: The pyrrolidine-3-carboxylate core is a "privileged substructure" due to its ability to mimic protein β-turns, enabling broad receptor interactions . Key features include:

- Rigidity : The bicyclic system restricts conformational freedom, enhancing target complementarity.

- Diversity-oriented synthesis : Modular substitution (e.g., aryl groups at C4) tailors interactions with hydrophobic pockets .

Q. What in vitro and in vivo models are suitable for evaluating its pharmacokinetic (PK) profile?

Methodological Answer:

- In vitro : Caco-2 cell monolayers assess intestinal permeability; microsomal stability tests (e.g., liver S9 fractions) predict metabolic clearance.

- In vivo : Rodent models with LC-MS/MS quantification of plasma/tissue concentrations determine bioavailability and half-life .

Data Reproducibility and Optimization

Q. How can batch-to-batch variability in synthesis be minimized for preclinical studies?

Methodological Answer:

- Process analytical technology (PAT) : Real-time monitoring (e.g., in situ FTIR) ensures consistent reaction progress.

- Design of experiments (DoE) : Multi-variable optimization (e.g., temperature, stoichiometry) identifies robust conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.